molecular formula C16H9Br3N2O2S B287846 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one

6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one

Cat. No. B287846
M. Wt: 533 g/mol
InChI Key: VUNGMVZNKMTAKK-UHFFFAOYSA-N
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Description

6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one, also known as DBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DBQ belongs to the family of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of CK2, 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one may disrupt the normal cellular processes that are required for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has also been studied for its potential applications in material science, where it has been used as a building block for the synthesis of functionalized polymers.

Advantages and Limitations for Lab Experiments

One of the advantages of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one is its potent antitumor activity against a variety of cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. In addition, the synthesis of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one is relatively straightforward and can be achieved in moderate yield. However, one of the limitations of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one is its low solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one. One direction is to further investigate the mechanism of action of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one, particularly its interaction with protein kinase CK2. Another direction is to explore the potential applications of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one in other fields of research, such as material science and drug discovery. Finally, future research could focus on the development of new derivatives of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one with improved solubility and potency against cancer cells.
Conclusion
In conclusion, 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one is relatively straightforward, and it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has also been studied for its potential applications in material science, where it has been used as a building block for the synthesis of functionalized polymers. Future research could focus on further investigating the mechanism of action of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one, exploring its potential applications in other fields of research, and developing new derivatives with improved solubility and potency against cancer cells.

Synthesis Methods

The synthesis of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 4-bromo-2-chloroacetoacetate in the presence of a base, followed by bromination with N-bromosuccinimide. The final product is obtained after purification using column chromatography. The synthesis of 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one is relatively straightforward and can be achieved in moderate yield.

Scientific Research Applications

6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has been studied for its potential applications in various fields of research. In medicinal chemistry, 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. In addition, 6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one has been studied for its potential applications in material science, where it has been used as a building block for the synthesis of functionalized polymers.

properties

Product Name

6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one

Molecular Formula

C16H9Br3N2O2S

Molecular Weight

533 g/mol

IUPAC Name

6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one

InChI

InChI=1S/C16H9Br3N2O2S/c17-9-3-1-8(2-4-9)13(22)7-24-16-20-14-11(15(23)21-16)5-10(18)6-12(14)19/h1-6H,7H2,(H,20,21,23)

InChI Key

VUNGMVZNKMTAKK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=O)C3=C(N2)C(=CC(=C3)Br)Br)Br

SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=O)C3=CC(=CC(=C3N2)Br)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=O)C3=C(N2)C(=CC(=C3)Br)Br)Br

Origin of Product

United States

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